

5-Ethynyl-1H-pyrazole as a building block for functional materials

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethynyl-1H-pyrazole**

Cat. No.: **B1524052**

[Get Quote](#)

An Application Guide to **5-Ethynyl-1H-pyrazole**: A Versatile Synthon for Advanced Functional Materials

Introduction: The Unique Duality of a High-Value Building Block

In the landscape of modern chemistry, the demand for versatile molecular building blocks that offer both a stable, functional core and a reactive handle for conjugation is paramount. **5-Ethynyl-1H-pyrazole** emerges as a preeminent example of such a synthon. This molecule elegantly combines the proven biological relevance and coordination capabilities of the pyrazole nucleus with the exceptional reactivity of a terminal alkyne.^{[1][2][3]} The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.^{[4][5][6]} Simultaneously, the ethynyl group serves as a powerful gateway for a suite of highly efficient and specific chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".

This guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of the properties, applications, and detailed experimental protocols for utilizing **5-ethynyl-1H-pyrazole** as a foundational component in the design and synthesis of next-generation functional materials.

Table 1: Physicochemical Properties of **5-Ethynyl-1H-pyrazole**^[7]

Property	Value
IUPAC Name	5-ethynyl-1H-pyrazole
Molecular Formula	C ₅ H ₄ N ₂
Molecular Weight	92.10 g/mol
CAS Number	23486-70-6
Appearance	(Varies) Typically a solid
SMILES	C#CC1=CC=NN1
InChIKey	KUOWLAMMSSCRRFS-UHFFFAOYSA-N

Scientific Rationale: The Synergy of Pyrazole and Ethynyl Moieties

The utility of **5-ethynyl-1H-pyrazole** stems from the distinct and synergistic properties of its two key functional components.

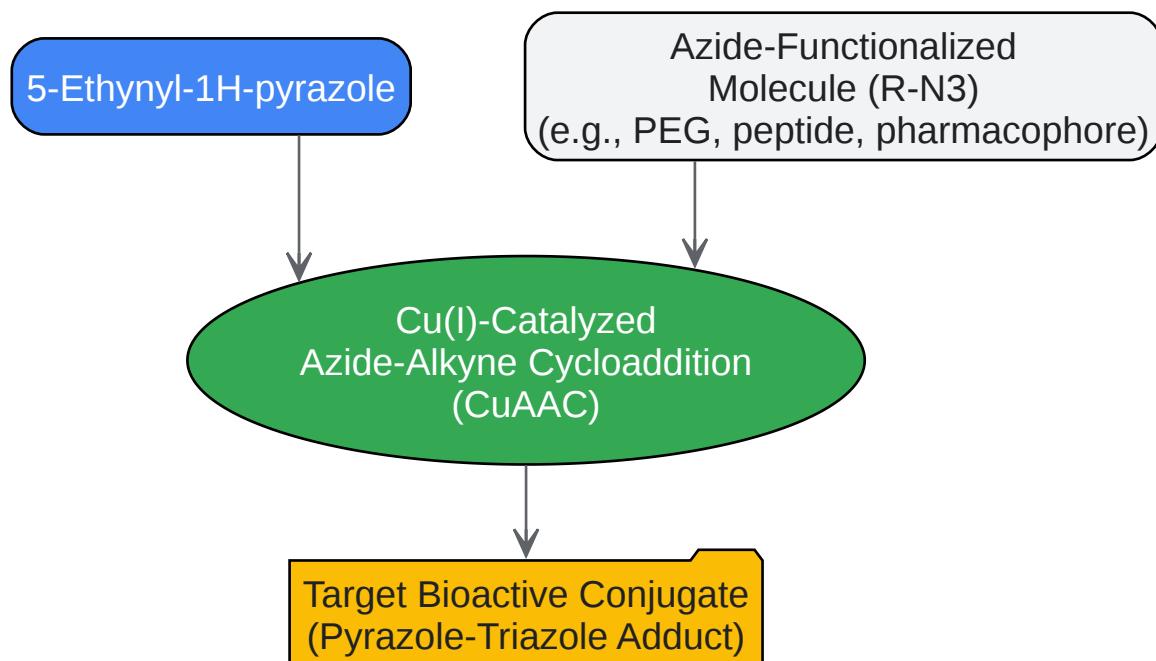
The Pyrazole Core: A Stable Anchor and Functional Hub

The pyrazole ring is an aromatic heterocycle that imparts significant structural and chemical advantages.[\[8\]](#)[\[9\]](#)

- Pharmacological Relevance: The pyrazole nucleus is a cornerstone in drug discovery, present in blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (Viagra®).[\[4\]](#)[\[5\]](#) Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic rings makes it a highly sought-after scaffold for interacting with biological targets.[\[3\]](#)[\[4\]](#)
- Coordination Chemistry: The pyridine-like nitrogen atom (N2) of the pyrazole ring is a Lewis basic site, capable of coordinating with a wide range of metal ions. This property is exploited in the development of metal-organic frameworks (MOFs), catalysts, and sensors.[\[10\]](#)
- Tunable Substitution: The pyrrole-like nitrogen (N1) can be readily alkylated or arylated, providing a straightforward method to modulate the molecule's steric and electronic properties, including solubility and biological activity, without altering the core scaffold.[\[11\]](#)

The Ethynyl Group: A Versatile Reactive Handle

The terminal alkyne is one of the most versatile functional groups in organic synthesis, enabling precise and efficient covalent bond formation.

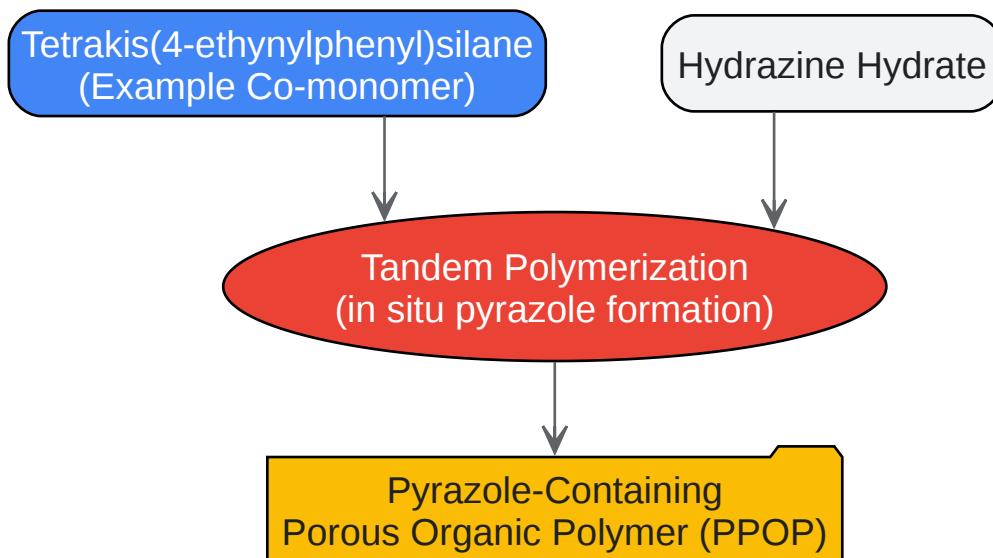

- Click Chemistry (CuAAC): The most prominent application is its participation in the Huisgen 1,3-dipolar cycloaddition with azides, catalyzed by Copper(I).[\[12\]](#) This reaction is renowned for its high yield, stereospecificity, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for bioconjugation, drug discovery, and materials synthesis.[\[13\]](#)
- Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the ethynyl group to aryl or vinyl halides, forming C(sp)-C(sp²) bonds. This is a powerful method for constructing conjugated systems used in organic electronics.
- Polymerization: The alkyne can participate in various polymerization reactions, leading to the formation of porous organic polymers (POPs) with applications in gas storage and catalysis.[\[14\]](#)

Application Notes: From Advanced Therapeutics to Smart Materials

The dual functionality of **5-ethynyl-1H-pyrazole** allows it to serve as a linchpin in diverse scientific fields.

Application in Medicinal Chemistry and Drug Discovery

The molecule is an ideal building block for creating complex drug candidates and biological probes. The pyrazole core can serve as the primary pharmacophore that binds to a target protein (e.g., a kinase), while the ethynyl handle allows for the attachment of other molecular fragments, solubility enhancers, or fluorescent tags via click chemistry.


[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing bioactive molecules using **5-ethynyl-1H-pyrazole** via click chemistry.

Application in Materials Science

The rigid, planar geometry of the pyrazole ring and the linear nature of the alkyne make **5-ethynyl-1H-pyrazole** an excellent monomer for constructing highly ordered and porous materials.

- Porous Organic Polymers (POPs): Through multicomponent tandem polymerization, **5-ethynyl-1H-pyrazole** or its derivatives can react with other monomers to form robust, porous networks.^[14] The pyrazole units integrated into the polymer backbone can act as binding sites for iodine capture or as supports for catalytic metal nanoparticles.^[14]
- Metal-Organic Frameworks (MOFs): While not a direct linker itself, the ethynyl group is perfect for post-synthetic modification (PSM). A pyrazole-based linker can first be used to construct the MOF, leaving the ethynyl groups pointing into the pores. These accessible alkynes can then be modified using click chemistry to introduce new functionalities, altering the pore environment for selective gas adsorption or catalysis.^[10]

[Click to download full resolution via product page](#)

Caption: Synthesis of a pyrazole-containing porous polymer via a multicomponent tandem reaction.

Detailed Experimental Protocols

The following protocols provide standardized, field-proven methodologies. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Substituted 5-Ethynyl-1H-pyrazole

Objective: To synthesize a custom N-substituted **5-ethynyl-1H-pyrazole** from a corresponding 5-iodopyrazole precursor via Sonogashira coupling, followed by deprotection. This protocol is essential when a specific N-substituent is required for tuning molecular properties.

Causality: The Sonogashira reaction is a reliable C-C bond-forming reaction between a terminal alkyne and an aryl/vinyl halide. A trimethylsilyl (TMS) protecting group is used on the alkyne to prevent self-coupling and ensure a clean reaction. The subsequent deprotection with a mild base like potassium carbonate cleanly reveals the terminal alkyne.

Materials:

- N-substituted 5-iodo-1H-pyrazole (1.0 eq)
- Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.05 eq)
- Copper(I) iodide (CuI) (0.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)
- Potassium carbonate (K_2CO_3) (3.0 eq for deprotection)
- Methanol (MeOH) and Dichloromethane (DCM) (solvents)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N_2 or Ar), add the N-substituted 5-iodo-1H-pyrazole (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), and CuI (0.1 eq).
- Solvent and Reagent Addition: Add anhydrous TEA or DIPEA to dissolve the solids. To this stirred solution, add ethynyltrimethylsilane (1.5 eq) dropwise.
- Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodopyrazole is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product (the TMS-protected pyrazole) by column chromatography on silica gel.
- Deprotection: Dissolve the purified TMS-protected pyrazole in a 1:1 mixture of methanol and DCM. Add potassium carbonate (3.0 eq) and stir the suspension at room temperature for 1-3 hours, monitoring by TLC.
- Final Purification: Once deprotection is complete, filter off the solids and concentrate the filtrate. The residue can be purified again by column chromatography to yield the pure N-

substituted **5-ethynyl-1H-pyrazole**.

Protocol 2: General Protocol for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate **5-ethynyl-1H-pyrazole** (or its N-substituted derivative) with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

Causality: This protocol uses an in-situ source of the active Cu(I) catalyst. Copper(II) sulfate is the stable precursor, which is reduced to Cu(I) by sodium ascorbate. A ligand, such as THPTA (for aqueous reactions) or TBTA (for organic solvents), is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[\[13\]](#)

Materials:

- **5-Ethynyl-1H-pyrazole** derivative (1.0 eq)
- Azide-containing compound (R-N₃) (1.0-1.2 eq)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
- Sodium ascorbate (0.2-0.5 eq)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Solvent: Typically a 1:1 mixture of water and t-butanol or DMSO.

Procedure:

- Stock Solutions: It is often convenient to prepare stock solutions, for example: 100 mM CuSO₄ in water, 500 mM sodium ascorbate in water (prepare fresh), 100 mM THPTA in water.
- Reaction Mixture: In a vial, dissolve the **5-ethynyl-1H-pyrazole** derivative (1.0 eq) and the azide compound (1.1 eq) in the chosen solvent system (e.g., 1 mL of H₂O/t-BuOH 1:1).

- Catalyst Premixing (Optional but Recommended): In a separate microfuge tube, briefly mix the CuSO₄ solution with the THPTA ligand solution.[12]
- Initiation: Add the CuSO₄ (and ligand, if premixed) to the reaction vial, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[13]
- Reaction: Stopper the vial and stir or shake at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Monitor progress by TLC or LC-MS.
- Purification: Upon completion, the product can be isolated. For small molecules, an extractive workup followed by column chromatography is common. For biomolecules, purification might involve precipitation or chromatography techniques like HPLC.

Table 2: Example CuAAC Reaction Parameters

Alkyne Component	Azide Component	Catalyst System	Solvent	Time (h)	Typical Yield
5-Ethynyl-1-phenyl-1H-pyrazole	Benzyl azide	CuSO ₄ , 20 mol% NaAsc	H ₂ O/t-BuOH	2	>90%
5-Ethynyl-1H-pyrazole	1-Azido-3-phenylpropane	10 mol% Cul	THF	6	>85%
Boc-Lys(N ₃)-OMe	5-Ethynyl-1-methyl-1H-pyrazole	CuSO ₄ /THPTA, 10 mol% NaAsc	H ₂ O/DMSO	1	>95%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. researchgate.net [researchgate.net]
- 3. nbino.com [nbino.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-ethynyl-1H-pyrazole | C5H4N2 | CID 54014389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks | Semantic Scholar [semanticscholar.org]
- 11. 5-ethynyl-1-(propan-2-yl)-1H-pyrazole | C8H10N2 | CID 115011280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. confluore.com.cn [confluore.com.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [5-Ethynyl-1H-pyrazole as a building block for functional materials]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524052#5-ethynyl-1h-pyrazole-as-a-building-block-for-functional-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com